5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one is a synthetic organic compound with the molecular formula C12H10F2N2O It is characterized by the presence of an amino group, a difluorophenyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and 2-pyridone.
Nucleophilic Substitution: The 2,4-difluorobenzyl chloride undergoes nucleophilic substitution with 2-pyridone in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate 1-[(2,4-difluorophenyl)methyl]-2-pyridone.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the pyridone ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The amino group and the difluorophenyl group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It can be used as a building block in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound’s biological activity is studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-amino-2,4-difluorophenol: A related compound with similar functional groups but different structural arrangement.
2,4-difluorobenzylamine: Another compound with a difluorobenzyl group and an amino group, but lacking the pyridinone ring.
Uniqueness
5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1285552-35-3 |
---|---|
Molecular Formula |
C12H10F2N2O |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-amino-1-[(2,4-difluorophenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C12H10F2N2O/c13-9-2-1-8(11(14)5-9)6-16-7-10(15)3-4-12(16)17/h1-5,7H,6,15H2 |
InChI Key |
KDXJTXBIHMVFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=CC2=O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.